molecular formula C9H12ClNO2S B4566629 1-(3-chlorophenyl)-N-ethylmethanesulfonamide

1-(3-chlorophenyl)-N-ethylmethanesulfonamide

Cat. No.: B4566629
M. Wt: 233.72 g/mol
InChI Key: JFGORMMICVWQHC-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-ethylmethanesulfonamide is a useful research compound. Its molecular formula is C9H12ClNO2S and its molecular weight is 233.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 233.0277275 g/mol and the complexity rating of the compound is 261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

A study by Yu. A. Aizina, G. Levkovskaya, and I. B. Rozentsveig (2012) demonstrates the synthesis of phenylmethanesulfonamide derivatives, showcasing the reactivity of N,N-dichlorophenylmethanesulfonamide with trichloroethylene, which might be related to the compound . This research highlights the compound's potential in generating highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines, indicating its utility in organic synthesis and functional group transformations (Aizina et al., 2012).

Pharmacology and Biomedical Applications

Another research focus is on the development of histamine H3 receptor antagonists, as indicated by M. Tozer et al. (1999). They synthesized 4-chlorophenylmethanesulfonamide derivatives of histamine homologues, which were found to be potent and selective antagonists. This suggests the compound's potential involvement in creating molecules with significant pharmacological activities, specifically targeting histamine receptors (Tozer et al., 1999).

Material Science and Engineering

Research in material science, particularly in the development of conductive polymers and materials for organic electronics, also finds relevance. For instance, the study by Magatte N. Gueye et al. (2016) on the enhancement of poly(3,4-ethylenedioxythiophene) (PEDOT) conductivity through structural and dopant engineering might relate to methods applicable for modifying and improving the properties of materials based on sulfonamide derivatives. This highlights the compound's potential application in the synthesis and modification of materials for electronic and photovoltaic applications (Gueye et al., 2016).

Chemical Synthesis and Catalysis

The utility of sulfonamide derivatives in catalysis and chemical synthesis is demonstrated by K. Kondo et al. (2000), who developed N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides as chemoselective N-acylation reagents. This research underscores the role of sulfonamide derivatives in facilitating specific chemical transformations, offering a pathway to more efficient and selective synthetic methodologies (Kondo et al., 2000).

Properties

IUPAC Name

1-(3-chlorophenyl)-N-ethylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2S/c1-2-11-14(12,13)7-8-4-3-5-9(10)6-8/h3-6,11H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGORMMICVWQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)CC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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